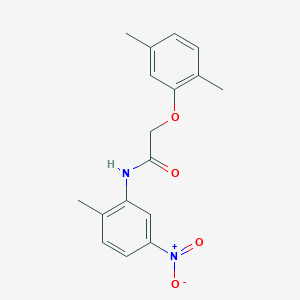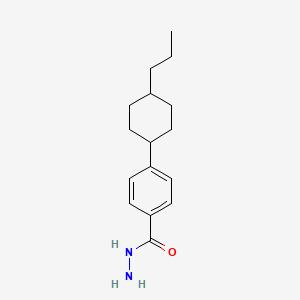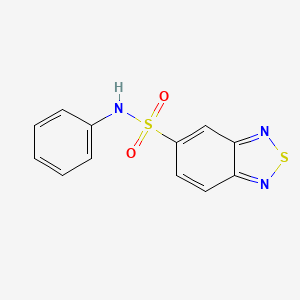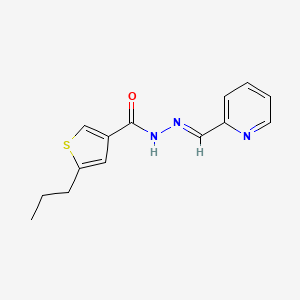
3-(2,4-dichlorophenyl)-N-(3-fluorophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4-dichlorophenyl)-N-(3-fluorophenyl)acrylamide, also known as DFP-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of acrylamide derivatives, which have been extensively studied for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 3-(2,4-dichlorophenyl)-N-(3-fluorophenyl)acrylamide involves the inhibition of cyclooxygenase-2 (COX-2) activity, which is an enzyme responsible for the production of prostaglandins. Prostaglandins are lipid molecules that play a crucial role in inflammation and pain. By inhibiting COX-2 activity, 3-(2,4-dichlorophenyl)-N-(3-fluorophenyl)acrylamide reduces the production of prostaglandins, leading to reduced inflammation and pain.
Biochemical and Physiological Effects:
3-(2,4-dichlorophenyl)-N-(3-fluorophenyl)acrylamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 3-(2,4-dichlorophenyl)-N-(3-fluorophenyl)acrylamide inhibits the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In addition, 3-(2,4-dichlorophenyl)-N-(3-fluorophenyl)acrylamide has been shown to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), which are enzymes involved in inflammation and pain.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2,4-dichlorophenyl)-N-(3-fluorophenyl)acrylamide has several advantages for lab experiments, including its high potency and selectivity for COX-2 inhibition. However, 3-(2,4-dichlorophenyl)-N-(3-fluorophenyl)acrylamide has some limitations, including its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Orientations Futures
3-(2,4-dichlorophenyl)-N-(3-fluorophenyl)acrylamide has great potential for future research, and several directions can be pursued. One area of research could focus on the development of more potent and selective COX-2 inhibitors based on the structure of 3-(2,4-dichlorophenyl)-N-(3-fluorophenyl)acrylamide. Another area of research could involve the investigation of the anti-tumor properties of 3-(2,4-dichlorophenyl)-N-(3-fluorophenyl)acrylamide and its potential use as a chemotherapeutic agent. Additionally, further studies could investigate the potential of 3-(2,4-dichlorophenyl)-N-(3-fluorophenyl)acrylamide as a therapeutic agent for other inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Conclusion:
3-(2,4-dichlorophenyl)-N-(3-fluorophenyl)acrylamide is a promising compound with potential applications in various fields. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Future research directions could focus on the development of more potent and selective COX-2 inhibitors, investigation of its anti-tumor properties, and potential therapeutic applications for other inflammatory diseases.
Méthodes De Synthèse
3-(2,4-dichlorophenyl)-N-(3-fluorophenyl)acrylamide can be synthesized using a simple and efficient method. One of the most commonly used methods involves the reaction of 2,4-dichlorophenyl isocyanate with 3-fluorophenylacrylic acid in the presence of a base catalyst. The resulting product is then purified by column chromatography to obtain pure 3-(2,4-dichlorophenyl)-N-(3-fluorophenyl)acrylamide.
Applications De Recherche Scientifique
3-(2,4-dichlorophenyl)-N-(3-fluorophenyl)acrylamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. Several studies have reported the biological activities of 3-(2,4-dichlorophenyl)-N-(3-fluorophenyl)acrylamide, including its anti-inflammatory, analgesic, and anti-tumor properties.
Propriétés
IUPAC Name |
(E)-3-(2,4-dichlorophenyl)-N-(3-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2FNO/c16-11-6-4-10(14(17)8-11)5-7-15(20)19-13-3-1-2-12(18)9-13/h1-9H,(H,19,20)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBDDXYXRFXULOF-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C=CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)NC(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-nitro-5-{[(2-phenylethyl)amino]carbonyl}benzoate](/img/structure/B5751603.png)
![2-(4-methoxyphenyl)-N'-{[(2-methylphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5751608.png)
![4-{[3-(methoxycarbonyl)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl]amino}-4-oxobutanoic acid](/img/structure/B5751615.png)

![1-{3-[(4-chlorophenyl)thio]propanoyl}-4-methylpiperazine](/img/structure/B5751639.png)

![3,5-dimethylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5751659.png)






![N'-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5751727.png)